2-(Phenylsulfonyl)-1,2-dihydroisoquinoline-1-carbonitrile
Overview
Description
The compound “2-(Phenylsulfonyl)-1,2-dihydroisoquinoline-1-carbonitrile” is a complex organic molecule. It contains a phenylsulfonyl group (Ph-SO2-), a dihydroisoquinoline group, and a carbonitrile group (-C≡N). The phenylsulfonyl group is a common functional group in organic chemistry, often involved in oxidation reactions . The dihydroisoquinoline is a type of nitrogen-containing cyclic compound, and the carbonitrile group is a functional group consisting of a carbon triple-bonded to a nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the bonds between them. Techniques like NMR spectroscopy, X-ray crystallography, or computational chemistry methods are typically used to analyze molecular structures .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the phenylsulfonyl group is known to participate in oxidation reactions . The carbonitrile group might undergo reactions like nucleophilic addition or reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on factors like its molecular structure, polarity, and functional groups. These properties could include things like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Derivative Formation
2-(Phenylsulfonyl)-1,2-dihydroisoquinoline-1-carbonitrile is a significant compound in the field of organic synthesis. It acts as a precursor for various derivatives with potential applications. For instance, Elkholy and Morsy (2006) described the synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its reactivity towards different reagents, highlighting its versatility in forming diverse derivatives (Y. M. Elkholy & M. A. Morsy, 2006).
Insecticidal Properties
Research has also explored the insecticidal applications of isoquinoline derivatives. Bakhite et al. (2022) synthesized new isoquinoline derivatives and evaluated their toxicological effects against Aphis gossypii, demonstrating the potential of such compounds in pest control (E. A. Bakhite et al., 2022).
Antifungal Applications
The antifungal properties of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues have been a subject of interest. Gholap et al. (2007) synthesized a series of these compounds and evaluated their antifungal activity, suggesting potential applications in combating fungal infections (A. R. Gholap et al., 2007).
Corrosion Inhibition
Another application area is corrosion inhibition. Singh, Srivastava, and Quraishi (2016) investigated quinoline derivatives as green corrosion inhibitors for mild steel in acidic medium, indicating the utility of these compounds in industrial applications to protect metals against corrosion (Priyanka Singh, V. Srivastava & M. Quraishi, 2016).
Properties
IUPAC Name |
2-(benzenesulfonyl)-1H-isoquinoline-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c17-12-16-15-9-5-4-6-13(15)10-11-18(16)21(19,20)14-7-2-1-3-8-14/h1-11,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRQOAPRTHETGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC=C3C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40292649 | |
Record name | 2-(phenylsulfonyl)-1,2-dihydroisoquinoline-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40292649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1035-19-4 | |
Record name | NSC84399 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84399 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(phenylsulfonyl)-1,2-dihydroisoquinoline-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40292649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-CYANO-1,2-DIHYDRO-2-(PHENYLSULFONYL)ISOQUINOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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